molecular formula C20H36O2Sn B12558757 Stannane, tributyl(2,5-dimethoxyphenyl)- CAS No. 142732-64-7

Stannane, tributyl(2,5-dimethoxyphenyl)-

Cat. No.: B12558757
CAS No.: 142732-64-7
M. Wt: 427.2 g/mol
InChI Key: XQNYETOJTWHACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stannane, tributyl(2,5-dimethoxyphenyl)- typically involves the Stille cross-coupling reaction . This reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide . The reaction conditions often include the use of Pd(OAc)2 as a catalyst, XPhos as a ligand, and CsF as a base in a solvent like t-BuOH .

Industrial Production Methods: While specific industrial production methods for Stannane, tributyl(2,5-dimethoxyphenyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of organotin compounds .

Chemical Reactions Analysis

Types of Reactions: Stannane, tributyl(2,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides , while substitution reactions can produce a variety of organotin derivatives .

Mechanism of Action

The mechanism by which Stannane, tributyl(2,5-dimethoxyphenyl)- exerts its effects involves the formation of organotin intermediates that participate in various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors , leading to the desired chemical transformations . The pathways involved often include radical mechanisms and transition metal-catalyzed processes .

Comparison with Similar Compounds

Comparison: Stannane, tributyl(2,5-dimethoxyphenyl)- is unique due to the presence of the 2,5-dimethoxyphenyl group , which imparts specific electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability . Compared to other similar compounds, it offers distinct advantages in terms of reactivity and application scope .

Properties

CAS No.

142732-64-7

Molecular Formula

C20H36O2Sn

Molecular Weight

427.2 g/mol

IUPAC Name

tributyl-(2,5-dimethoxyphenyl)stannane

InChI

InChI=1S/C8H9O2.3C4H9.Sn/c1-9-7-3-5-8(10-2)6-4-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3;

InChI Key

XQNYETOJTWHACM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.